molecular formula C8H12ClNO B8107268 2-(Furan-3-yl)pyrrolidine hydrochloride

2-(Furan-3-yl)pyrrolidine hydrochloride

Cat. No.: B8107268
M. Wt: 173.64 g/mol
InChI Key: OKDYXLIVVDWPQH-UHFFFAOYSA-N
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Description

2-(Furan-3-yl)pyrrolidine hydrochloride is a chemical compound that features a pyrrolidine ring substituted with a furan ring at the 3-position. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The presence of both furan and pyrrolidine moieties in its structure imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Furan-3-yl)pyrrolidine hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

2-(Furan-3-yl)pyrrolidine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furanones, while reduction of the pyrrolidine ring can produce piperidine derivatives.

Scientific Research Applications

2-(Furan-3-yl)pyrrolidine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Furan-3-yl)pyrrolidine hydrochloride involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, modulating their activity. The furan ring can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Furan-3-yl)pyrrolidine hydrochloride is unique due to the combination of the furan and pyrrolidine rings in its structure. This dual functionality imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development in multiple fields .

Properties

IUPAC Name

2-(furan-3-yl)pyrrolidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO.ClH/c1-2-8(9-4-1)7-3-5-10-6-7;/h3,5-6,8-9H,1-2,4H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKDYXLIVVDWPQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=COC=C2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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